4-Bromo-2,3-difluorophenylboronic acid
Overview
Description
4-Bromo-2,3-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrF2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorophenylboronic acid typically involves the reaction of 4-bromo-2,3-difluorobenzene with a boron-containing reagent. One common method is the reaction of 4-bromo-2,3-difluorobenzene with trimethyl borate in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Major Products
Scientific Research Applications
4-Bromo-2,3-difluorophenylboronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Bromo-2,3-difluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The presence of bromine and fluorine atoms on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylboronic Acid: Similar in structure but lacks the bromine atom, making it less versatile in certain reactions.
3,4-Difluorophenylboronic Acid: Another similar compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-Bromo-2,3-difluorophenylboronic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique substitution pattern enhances its reactivity in cross-coupling reactions and makes it a valuable building block in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2,3-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKSWXGYLUSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378344 | |
Record name | 4-Bromo-2,3-difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374790-99-5 | |
Record name | [4-Bromo-2,3-difluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374790-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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